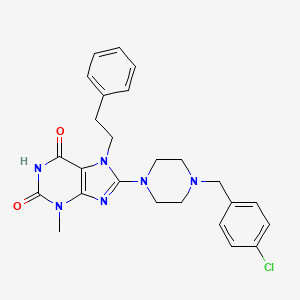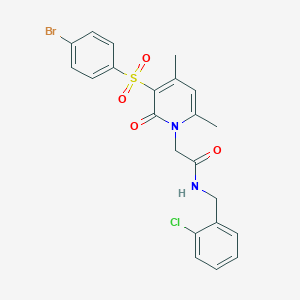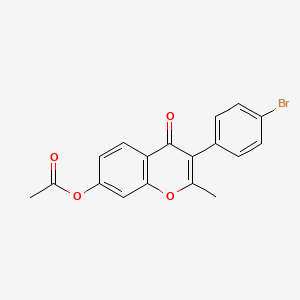
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate” is a derivative of phenylacetic acid containing a bromine atom in the para position . It’s related to a class of compounds known as pyrazolines, which have confirmed biological and pharmacological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, related compounds such as 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Properties
The synthetic protocols for compounds like 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate often involve the formation of core structures that are crucial in the development of secondary metabolites with significant pharmacological importance. The literature highlights various synthetic methods, including Suzuki coupling reactions for biaryl synthesis, reactions of 3-formylcoumarin with bis(silylenol ethers), and electrophilic metal-based catalysis, to produce such compounds efficiently. These methods underscore the compound's versatility in synthesizing pharmacologically relevant molecules (Mazimba, 2016).
Environmental Considerations
Studies on compounds structurally related to 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, such as 2,4,6-Tribromophenol, provide insights into their environmental concentrations, toxicology, and degradation products. These substances, due to their use in industrial processes and as intermediates in the synthesis of brominated flame retardants, present a complex challenge for environmental monitoring and toxicity assessment. The ubiquity of such compounds in the environment and their potential toxicological effects highlight the need for continued research into their behavior and impact (Koch & Sures, 2018).
Photophysical Properties and Applications
The development of fluorescent chemosensors based on structures similar to 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate showcases the potential of such compounds in detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors, derived from the photophysical properties of the core coumarin structure, illustrate the compound's utility in biochemical and environmental monitoring applications (Roy, 2021).
Pharmacological and Biological Activity
Coumarin derivatives, including those related to 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, have been explored for their diverse biological activities. Research into cinnamic acid derivatives, which share a similar structural motif, has revealed potential anticancer properties. These studies demonstrate the broad spectrum of pharmacological applications for compounds within this chemical family, from traditional antitumor agents to novel synthetic approaches for targeting cancer (De, Baltas, & Bedos-Belval, 2011).
Propiedades
IUPAC Name |
[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO4/c1-10-17(12-3-5-13(19)6-4-12)18(21)15-8-7-14(23-11(2)20)9-16(15)22-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDBYMDIAPSXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2978982.png)

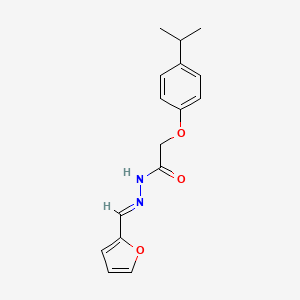
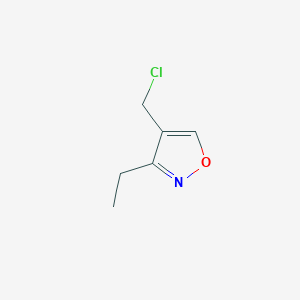
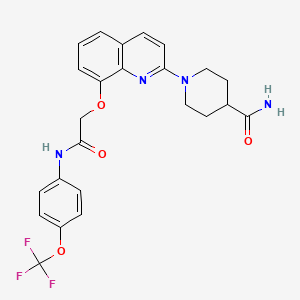
![6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2978991.png)
![1-[4-(3-Methoxy-3-phenylazetidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2978992.png)
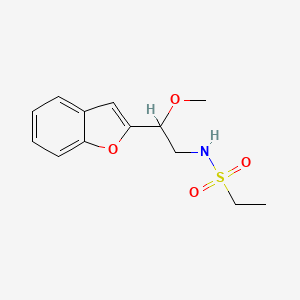
![4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2978994.png)
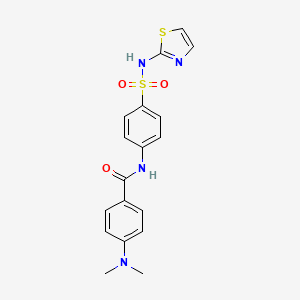
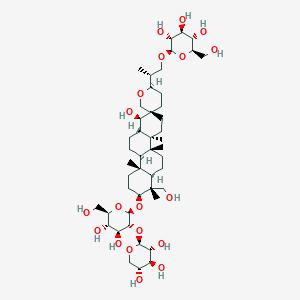
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2978999.png)
